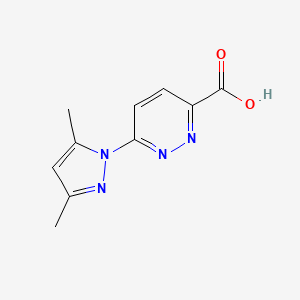
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
Übersicht
Beschreibung
The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid” is a non-fused biheterocyclic system . It is a derivative of pyrazolylpyridazine, which is known for its wide spectrum of biological activity .
Synthesis Analysis
The synthesis of this compound involves the reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates . For example, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide 1 and 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(4-methylphenyl)hydrazine-1-carbothioamide 2 .Wissenschaftliche Forschungsanwendungen
Biological Activity
The derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid have a wide spectrum of biological activity . They have been synthesized and studied for their potential biological applications .
Plant Growth Stimulation
The synthesized compounds based on 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid have shown a pronounced stimulating effect on plant growth . This makes them potentially useful in agriculture to enhance crop yield .
Anti-Inflammatory Properties
Pyrazolylpyridazine derivatives, which include 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid, have been found to possess anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .
Antibacterial Properties
These compounds also exhibit antibacterial activity . This could make them valuable in the development of new antibiotics or as additives in products requiring antibacterial properties .
Antioxidant Properties
The antioxidant activity of these compounds suggests they could be used in the prevention of diseases related to oxidative stress . They could also be used in the food industry as preservatives to prevent oxidation .
Hypotensive Activity
The hypotensive activity of these compounds indicates potential applications in the treatment of high blood pressure . This could lead to the development of new drugs for hypertension .
Agricultural Uses
Based on pyrazole and pyridazine scaffolds, various compounds have been synthesized that are used in agriculture as insecticides, fungicides, and herbicides . The search for new chemical plant protection products continues .
Synthesis of New Derivatives
The structure of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid allows for the synthesis of a number of new potentially biologically active derivatives . This opens up a wide range of possibilities for the development of new compounds with diverse applications .
Wirkmechanismus
Target of Action
It’s known that pyrazolylpyridazine derivatives, to which this compound belongs, have a wide spectrum of biological activity .
Mode of Action
It’s known that pyrazolylpyridazine derivatives can have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Biochemical Pathways
It’s known that pyrazolylpyridazine derivatives can stimulate plant growth .
Result of Action
It’s known that pyrazolylpyridazine derivatives can have a pronounced stimulating effect on plant growth .
Eigenschaften
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-5-7(2)14(13-6)9-4-3-8(10(15)16)11-12-9/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMRIAQOBVMMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1400721.png)
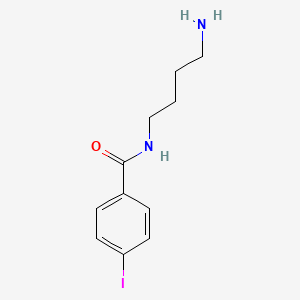
![1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1400724.png)

![4-[(2-Methylphenyl)sulfanyl]aniline](/img/structure/B1400730.png)
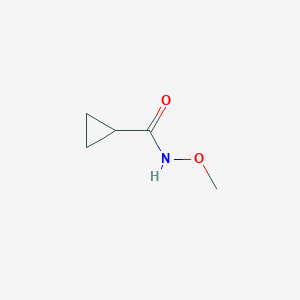


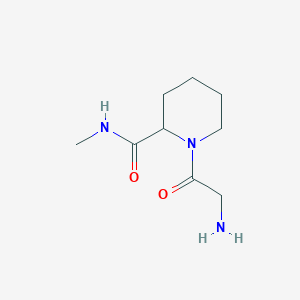
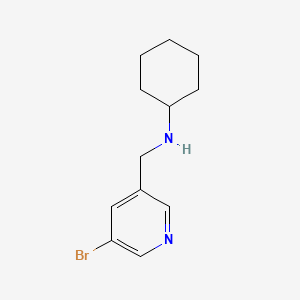
![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)
